
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is an intriguing chemical entity with multifaceted applications. This molecule is characterized by a complex structure that includes pyrrol, phenyl, triazol, and pyrrolidinyl groups. Its distinct functional groups offer versatility in chemical reactivity, making it an attractive target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" typically involves multi-step reactions. The key steps may include:
Formation of the pyrrol-phenyl linkage: : This can be achieved via a Suzuki-Miyaura cross-coupling reaction between a pyrrole-boronic acid and a phenyl halide.
Introduction of the triazol group: : This step may utilize a Huisgen cycloaddition (click chemistry) between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling with pyrrolidine: : A reductive amination or nucleophilic substitution reaction can be used to introduce the pyrrolidine group.
Industrial Production Methods
For large-scale production, optimization of the reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to maximize yield and purity. Catalysts like palladium for cross-coupling reactions and copper for azide-alkyne cycloaddition are typically employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: : Reduction of the triazol ring can yield amines, enhancing the compound's functional diversity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: : Hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions may include the use of strong bases or acids, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Depending on the reactions, products may include oxidized derivatives, reduced amine variants, and various substituted analogs, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for complex organic synthesis. Its versatile functional groups allow for modifications and derivatizations, facilitating the creation of novel molecules for study.
Biology
In biological research, derivatives of the compound are explored for their bioactivity
Medicine
The pharmacophore model of this compound suggests potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules can be leveraged to develop drugs with specific actions.
Industry
Industrially, the compound's derivatives may be used in the development of specialty chemicals, polymers, and materials with advanced properties, such as enhanced conductivity or biocompatibility.
Mechanism of Action
The mechanism by which the compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on biological pathways. The presence of the triazol and pyrrol groups is significant in mediating these interactions, providing sites for hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is unique due to the presence of the triazol group, which imparts additional stability and potential for unique biological interactions. The compound's structural complexity also allows for diverse chemical reactivity and application versatility.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKAVJGNFCZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
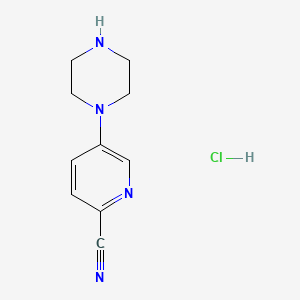
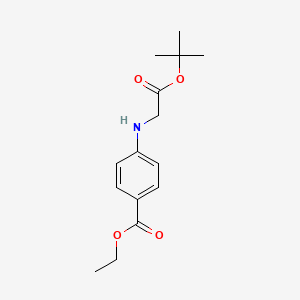
![methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2964318.png)
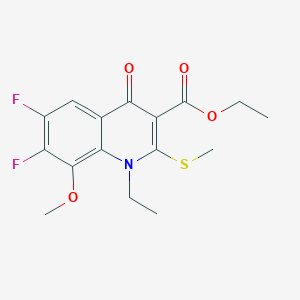
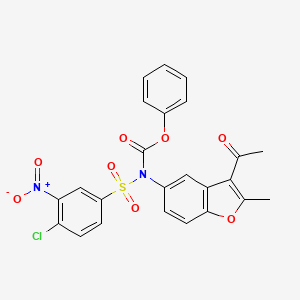
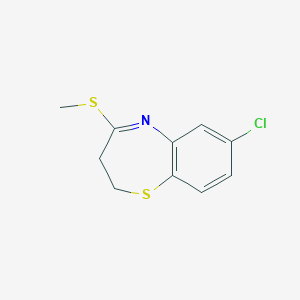
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)
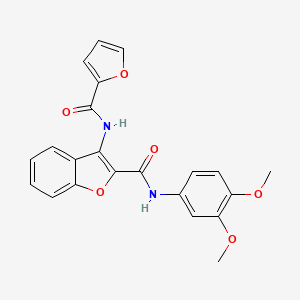
![3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine](/img/structure/B2964328.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
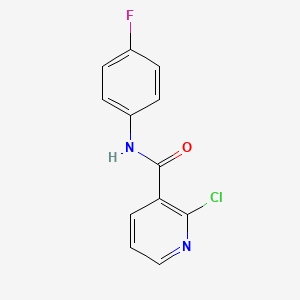
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}propanamide](/img/structure/B2964333.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
